molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6

Ethyl 4-(1-aminoethyl)benzoate

Cat. No. B1424215
CAS RN: 802566-87-6
M. Wt: 193.24 g/mol
InChI Key: FQWWOESDLILZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .


Synthesis Analysis

Ethyl 4-(1-aminoethyl)benzoate can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-aminoethyl)benzoate has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .


Chemical Reactions Analysis

Ethyl 4-(1-aminoethyl)benzoate has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .


Physical And Chemical Properties Analysis

Ethyl 4-(1-aminoethyl)benzoate is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in electro-optical applications . Research indicates that crystals of this compound can be grown using specialized techniques, which are then examined for their electro-optical properties . These properties are crucial for applications such as laser technology , optical computing , and electro-optic modulators .

Nonlinear Optical Properties

The compound has been synthesized and characterized for its nonlinear optical properties . These properties are significant for developing materials that can change their refractive index in response to electric fields, which is valuable for all-optical switching , optical phase conjugation , and holography .

Pharmaceutical Applications

In medicine, Ethyl 4-(1-aminoethyl)benzoate is known as Benzocaine , a local anesthetic commonly used for pain relief. It acts by blocking nerve signals in the body, making it useful for procedures like endoscopy and as a topical pain reliever .

Agricultural Chemistry

While specific applications of Ethyl 4-(1-aminoethyl)benzoate in agriculture are not directly mentioned, related compounds are used in the synthesis of various agrochemicals . These compounds can serve as intermediates in creating pesticides or herbicides that help protect crops and improve yields .

Material Science

This compound is involved in the synthesis of Schiff bases , which are used to create new materials with potential applications in smart coatings , sensors , and catalysis . These materials can respond to environmental changes, making them useful in various technological and industrial applications .

Environmental Science

Ethyl 4-(1-aminoethyl)benzoate has been studied for its environmental behavior, particularly in the context of UV filters . Its transformation products and environmental fate are of interest, as they can inform the development of more environmentally friendly sunscreens and other personal care products .

Analytical Chemistry

In analytical chemistry, Ethyl 4-(1-aminoethyl)benzoate can be used as a standard or reagent in various analytical methods . Its well-characterized properties make it suitable for use in spectroscopy and chromatography to analyze and identify other compounds .

Biochemistry

The compound plays a role in the design and synthesis of new molecules with biological activity . It serves as a building block for creating new compounds that can be evaluated for their potential as local anesthetics or other pharmacologically active agents .

Mechanism of Action

While the specific mechanism of action for Ethyl 4-(1-aminoethyl)benzoate is not detailed in the search results, it’s worth noting that local anesthetics like this compound generally work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .

Safety and Hazards

Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

ethyl 4-(1-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWOESDLILZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-aminoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(1-aminoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.